![molecular formula C11H13N3O2 B2898432 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1529339-85-2](/img/structure/B2898432.png)
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
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Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Molecular Structure Analysis
Triazoles have a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . The specific molecular structure of “3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is not available in the sources I found.Mechanism of Action
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have been reported to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . In addition, some derivatives have shown anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa .
Mode of Action
Triazole compounds, which share a similar structure, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been found to inhibit c-Met/VEGFR-2 kinases , which play crucial roles in cell growth, survival, and angiogenesis.
Biochemical Pathways
Similar compounds have been found to inhibit the growth of bacteria and cancer cells , suggesting that they may interfere with essential biochemical pathways in these organisms.
Result of Action
Similar compounds have shown antibacterial activities and anti-tumor activities , suggesting that they may lead to the death of bacterial and cancer cells.
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds .
Advantages and Limitations for Lab Experiments
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has several advantages for use in lab experiments, including its high potency and selectivity for BTK, as well as its favorable safety profile. However, this compound does have some limitations, including its limited solubility in water and its potential to interact with other drugs and compounds.
Future Directions
There are several future directions for research on 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid. These include investigating its potential as a therapeutic agent in combination with other drugs and compounds, exploring its efficacy in the treatment of additional diseases, and further elucidating its mechanism of action. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in larger-scale studies and clinical trials.
Conclusion
In conclusion, this compound is a promising chemical compound with potential as a therapeutic agent for the treatment of cancer and autoimmune disorders. Its selective inhibition of BTK and favorable safety profile make it an attractive candidate for further investigation. Future research on this compound will help to elucidate its full potential as a therapeutic agent and facilitate its translation into clinical use.
Synthesis Methods
The synthesis of 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid involves a multi-step process, which begins with the reaction of 2-amino-3-cyanopyridine with tert-butyl acrylate to form a tert-butyl ester intermediate. This intermediate is then reacted with 1,2,4-triazole-3-thiol to form the desired product, this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, this compound has demonstrated potent anti-tumor activity against a range of cancer cell lines, including lymphoma, leukemia, and multiple myeloma. Additionally, this compound has shown promise in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting the activation of B cells and T cells.
properties
IUPAC Name |
3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)10-13-12-8-6-7(9(15)16)4-5-14(8)10/h4-6H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOWNUASZPVHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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